Trimethylolpropane trimethacrylate

Beschreibung

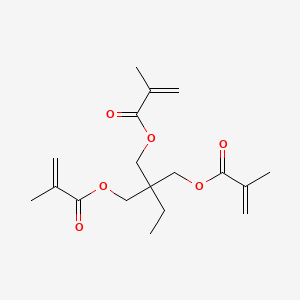

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKRPWIIYQTPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26426-04-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26426-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027530 | |

| Record name | 1,1,1-Trimethylolpropane trimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA, Amber liquid with a musty odor; [AIHA] Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane trimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3290-92-4 | |

| Record name | Trimethylolpropane trimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3290-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane trimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYLOLPROPANE TRIMETHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trimethylolpropane trimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylidynetrimethyl trimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S734UC120F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylolpropane Trimethacrylate (TMPTMA): A Comprehensive Technical Guide for Polymer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of trimethylolpropane (B17298) trimethacrylate (TMPTMA), a key trifunctional monomer in polymer research and development. This document details common synthesis methodologies, key physical and chemical properties, and its role in various polymerization processes, with a focus on providing actionable information for laboratory and research settings.

Synthesis of Trimethylolpropane Trimethacrylate

The synthesis of TMPTMA is primarily achieved through two principal methods: direct esterification and transesterification. The choice of method often depends on the desired purity, reaction conditions, and available starting materials.

Direct Esterification

Direct esterification involves the reaction of trimethylolpropane (TMP) with methacrylic acid (MAA). This method is widely used due to its straightforward approach. The reaction is typically catalyzed by an acid, and water is removed to drive the equilibrium towards the product.

Reaction Scheme:

Transesterification

Transesterification offers an alternative route to TMPTMA, involving the reaction of trimethylolpropane with a methyl methacrylate (B99206) (MMA). This method can be advantageous in certain situations, such as when seeking to avoid the direct use of corrosive methacrylic acid. The reaction is driven by the removal of the methanol (B129727) byproduct.[1]

Reaction Scheme:

Physicochemical Properties of TMPTMA

TMPTMA is a colorless or light yellow transparent liquid.[2] Its key properties are summarized in the table below. It is important to note that some literature sources may refer to the closely related compound, trimethylolpropane triacrylate (TMPTA), and care should be taken to distinguish between the two.

| Property | Value | Conditions | Reference |

| Molecular Formula | C₁₈H₂₆O₆ | - | [3] |

| Molecular Weight | 338.4 g/mol | - | [3] |

| Density | 1.06 g/mL | 25 °C | [4] |

| Refractive Index | 1.472 | 20 °C | [4] |

| Viscosity | Higher than monofunctional and bifunctional monomers | - | [4] |

| Solubility | Soluble in most organic solvents, insoluble in water and alcohol | - | [2] |

| Appearance | Colorless or light yellow transparent liquid | - | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of TMPTMA. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Detailed Protocol for Transesterification Synthesis of TMPTMA

This protocol is based on a common laboratory-scale synthesis of TMPTMA via transesterification.

Materials:

-

Trimethylolpropane (TMP): 100g

-

Methyl methacrylate (MMA): 350g

-

Polymerization inhibitor (e.g., TEMPO): 2g

-

Catalyst mixture (e.g., hydroquinone, calcium oxide, potassium carbonate, lithium chloride): 5g

-

Air supply

Equipment:

-

Reaction flask with a thorn-shaped fractionating column and reflux device

-

Heating mantle with stirring capability

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Charging the Reactor: In a reaction flask equipped with a fractionating column and reflux condenser, add 100g of trimethylolpropane, 350g of methyl methacrylate, 2g of TEMPO, and 5g of the catalyst mixture.[1]

-

Initiating the Reaction: Begin stirring the mixture and introduce a continuous stream of air into the reactor.[1] Gradually heat the mixture until reflux begins.[1]

-

Azeotropic Distillation: Control the reflux ratio to 2. As the reaction proceeds, an azeotrope of methanol and methyl methacrylate will distill off.[1] Continuously remove this azeotrope to drive the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by measuring the amount of methanol collected.

-

Work-up: Once the reaction is complete (as indicated by the cessation of methanol production), cool the reaction mixture. The catalyst and polymerization inhibitor can be removed by washing with a dilute alkali solution followed by water, or by filtration.

-

Purification: Recover the excess methyl methacrylate by distillation. The resulting crude TMPTMA can be further purified by vacuum distillation to obtain a colorless to light yellow liquid.

Role in Polymer Research and Signaling Pathways

TMPTMA is a trifunctional monomer, meaning it has three reactive methacrylate groups. This trifunctionality allows it to act as an efficient cross-linking agent, forming densely cross-linked polymer networks.[5] This property is fundamental to its wide range of applications in polymer science.

Free-Radical Polymerization

TMPTMA readily undergoes free-radical polymerization, which can be initiated by thermal initiators, photoinitiators, or high-energy radiation (e.g., UV or electron beam).[2] The process involves the standard steps of initiation, propagation, and termination. The presence of three methacrylate groups leads to the rapid formation of a three-dimensional polymer network.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent characterization of TMPTMA is outlined below. This process ensures the production of a high-purity product and confirms its chemical identity and properties.

Applications in Polymer Research

TMPTMA's unique properties make it a valuable component in a wide array of polymer research areas:

-

Coatings and Inks: Its low volatility and fast cure response make it an ideal reactive diluent in UV and electron beam (EB) curable coatings and inks.[6] The resulting polymers exhibit excellent hardness, chemical resistance, and abrasion resistance.[2]

-

Adhesives and Sealants: TMPTMA is used to enhance the cross-link density and thermal stability of adhesives and sealants.[2]

-

3D Printing and Photolithography: In stereolithography (SLA) and other photopolymerization-based 3D printing technologies, TMPTMA is a common component of the resin, contributing to the mechanical strength and resolution of the printed objects.

-

Biomaterials: TMPTMA is explored in the fabrication of cross-linked hydrogels and scaffolds for tissue engineering and drug delivery applications, although its biocompatibility must be carefully considered for each specific application.

-

Dental Composites: It is used as a cross-linking agent in dental resins to improve their mechanical properties and wear resistance.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It can be an irritant to the skin and eyes.[4] It is essential to consult the Safety Data Sheet (SDS) before use and to work in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Polymerization can be exothermic and should be controlled, especially on a large scale. The use of polymerization inhibitors is crucial for safe storage and handling.

References

- 1. A method for synthesizing this compound and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 2. kowachemical.com [kowachemical.com]

- 3. This compound | C18H26O6 | CID 18689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3290-92-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. TMPTA (TRIMETHYLOLPROPANE TRIACRYLATE ) - Ataman Kimya [atamanchemicals.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of Trimethylolpropane Trimethacrylate (TMPTMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) trimethacrylate (TMPTMA) is a trifunctional monomer notable for its high crosslink density and rapid polymerization characteristics.[1] Its utility spans a wide range of applications, from industrial coatings and inks to specialized roles in the formulation of biomedical polymers, such as dental resins and hydrogels for drug delivery.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of TMPTMA, detailed experimental protocols for their determination, and insights into its biological interactions and relevant industrial workflows.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of TMPTMA is fundamental to its application. The following tables summarize key quantitative data, with values representing commonly cited figures. It should be noted that minor variations may exist in the literature due to differences in measurement conditions and sample purity.

Table 1: General and Physical Properties of TMPTMA

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₆O₆ | [4] |

| Molecular Weight | 338.40 g/mol | [5] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Odor | Slightly ester-like | [1] |

Table 2: Key Physicochemical Data for TMPTMA

| Property | Value | Conditions | Reference(s) |

| Density | 1.06 g/mL | at 25 °C | [1] |

| Boiling Point | >200 °C | at 1 mmHg | [6] |

| Melting Point | -25 °C | [6] | |

| Viscosity | 53 mPa·s | at 25 °C | |

| Refractive Index | 1.472 | at 20 °C | [6] |

| Water Solubility | Insoluble | [1] | |

| Vapor Pressure | <0.01 mmHg | at 20 °C | [6] |

| Flash Point | >110 °C |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for quality control and research. The following are standard methodologies for key parameters.

Density Determination (ASTM D4052)

The density of liquid chemicals like TMPTMA can be accurately determined using a digital density meter according to ASTM D4052.[4][7][8][9]

-

Apparatus : A digital density meter capable of maintaining a constant temperature.

-

Procedure :

-

Calibrate the instrument with dry air and a certified reference standard (e.g., pure water).

-

Equilibrate the TMPTMA sample to the test temperature (e.g., 25 °C).

-

Introduce the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Record the density reading once the value stabilizes.

-

Viscosity Measurement (ASTM D445)

The kinematic viscosity of transparent liquids such as TMPTMA is determined using a calibrated glass capillary viscometer as outlined in ASTM D445.[6][10][11][12][13][14][15][16]

-

Apparatus : Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a stopwatch.

-

Procedure :

-

Filter the TMPTMA sample to remove any particulate matter.

-

Charge the viscometer with the sample and place it in the temperature-controlled bath until it reaches thermal equilibrium.

-

Draw the liquid up through the capillary to a point above the timing marks.

-

Measure the time it takes for the liquid to flow between the upper and lower timing marks under gravity.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

-

Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Refractive Index Determination (ASTM D1218)

The refractive index of transparent liquids is measured using a refractometer following the ASTM D1218 standard.[17][18][19][20][21][22][23]

-

Apparatus : An Abbe-type or digital refractometer with a light source (typically a sodium D line) and a temperature control system.

-

Procedure :

-

Calibrate the refractometer using a standard liquid of known refractive index.

-

Place a small drop of the TMPTMA sample onto the prism of the refractometer.

-

Ensure the sample is at the desired temperature (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Water Solubility (OECD 105)

The water solubility of a substance is determined according to the OECD Guideline 105, typically using the flask method for substances with solubility above 10⁻² g/L.[2][3][24][25][26][27][28]

-

Apparatus : A flask, a constant temperature shaker or magnetic stirrer, and an analytical method to determine the concentration of the substance in water (e.g., HPLC).

-

Procedure :

-

An excess amount of TMPTMA is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (preliminary tests can determine this time).

-

After equilibration, the mixture is allowed to settle, and the aqueous phase is separated from the undissolved TMPTMA, typically by centrifugation and/or filtration.

-

The concentration of TMPTMA in the clear aqueous solution is then determined using a suitable analytical technique.

-

Mandatory Visualizations

Synthesis of Trimethylolpropane Trimethacrylate

The most common method for synthesizing TMPTMA is through the direct esterification of trimethylolpropane with methacrylic acid.

Caption: Reaction scheme for the synthesis of TMPTMA.

Quality Control Workflow for TMPTMA

A robust quality control workflow is essential to ensure the purity and consistency of TMPTMA for its intended applications.

Caption: A typical quality control workflow for TMPTMA manufacturing.

Signaling Pathways Implicated in Methacrylate (B99206) Biocompatibility

Leached monomers from methacrylate-based polymers, including TMPTMA, can induce cellular stress and inflammatory responses. A key mechanism involves the generation of reactive oxygen species (ROS), which can activate signaling pathways such as NF-κB and MAPK.

Caption: Inflammatory signaling pathways activated by methacrylate monomers.[10][12][15][18][26][29][30][31][32]

Conclusion

This compound is a versatile monomer with well-defined physicochemical properties that are critical to its performance in a variety of applications. For professionals in research and drug development, a comprehensive understanding of these characteristics, coupled with an awareness of its biological interactions and the methodologies for its quality assessment, is paramount. The information and protocols provided in this guide serve as a foundational resource for the effective and safe utilization of TMPTMA in advanced material formulations.

References

- 1. TMPTMA (this compound) - Ataman Kimya [atamanchemicals.com]

- 2. This compound tmptma: Topics by Science.gov [science.gov]

- 3. Reinforcement of Dextran Methacrylate-Based Hydrogel, Semi-IPN, and IPN with Multivalent Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]

- 5. fda.gov [fda.gov]

- 6. CN101003482A - Method for preparing trimethylolpropane trimethyl acrylic ester - Google Patents [patents.google.com]

- 7. Contact dermatitis due to methyl methacrylate: uncommon and unwanted entity for dentists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local and Systemic Effects of Unpolymerised Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity of dental composites and their leached components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NF-kappaB activation by reactive oxygen species: fifteen years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Release and toxicity of dental resin composite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. Resin monomer-induced differential activation of MAP kinases and apoptosis in mouse macrophages and human pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A method for synthesizing this compound and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Final report of the safety assessment of methacrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. frontierspartnerships.org [frontierspartnerships.org]

- 27. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. oajournals.fupress.net [oajournals.fupress.net]

- 29. researchgate.net [researchgate.net]

- 30. Mitogen Activated Protein Kinase (MAPK) | Thermo Fisher Scientific - JP [thermofisher.com]

- 31. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Research Applications of Trimethylolpropane Trimethacrylate (CAS Number 15625-89-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) trimethacrylate (TMPTMA), with the CAS number 15625-89-5, is a trifunctional monomer extensively utilized in polymer chemistry as a crosslinking agent.[1][2][3] Its molecular structure, featuring three methacrylate (B99206) groups, allows for the formation of densely crosslinked, three-dimensional polymer networks. This property imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials.[4] TMPTMA's versatility has led to its application in a wide array of fields, including industrial coatings, adhesives, and inks.[3] In recent years, its unique characteristics have garnered significant interest within the biomedical field, particularly in the areas of drug delivery and tissue engineering. This guide provides a comprehensive overview of the research applications of TMPTMA, with a focus on its use in drug development and biomedical research. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of TMPTMA is crucial for its effective application in research. These properties dictate its behavior during polymerization and the characteristics of the final polymeric material.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Trimethylolpropane trimethacrylate.

| Property | Value | Reference(s) |

| CAS Number | 15625-89-5 | [3][5] |

| Molecular Formula | C₁₅H₂₀O₆ | [3][4][5] |

| Molecular Weight | 296.32 g/mol | [3][4][5] |

| Appearance | Colorless to yellowish viscous liquid | [6] |

| Density | 1.1 g/mL at 25 °C | [5] |

| Boiling Point | >200 °C | [5] |

| Melting Point | -66 °C | [5] |

| Flash Point | >230 °F | [5] |

| Refractive Index | n20/D 1.474 | [5] |

| Vapor Pressure | <0.01 mm Hg at 20 °C | [5] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |

Experimental Protocol: Synthesis of TMPTMA via Transesterification

This protocol describes a common method for synthesizing TMPTMA through the transesterification of trimethylolpropane with methyl methacrylate.[1]

Materials:

-

Trimethylolpropane (100g)

-

Methyl methacrylate (350g)

-

Polymerization inhibitor (e.g., TEMPO, 2g)

-

Mixed catalyst (e.g., a mixture of hydroquinone, calcium oxide, potassium carbonate, and lithium chloride, 5g)

-

Reaction flask equipped with a stirrer, heating mantle, thermometer, condenser with a Dean-Stark trap, and an air inlet.

Procedure:

-

Combine trimethylolpropane, methyl methacrylate, the polymerization inhibitor, and the mixed catalyst in the reaction flask.

-

Begin stirring and gently heat the mixture while bubbling air through the reaction to prevent premature polymerization.

-

Gradually increase the temperature to initiate reflux. The reflux ratio should be controlled (e.g., at 2).

-

As the reaction progresses, an azeotrope of methanol (B129727) and methyl methacrylate will distill off and can be collected in the Dean-Stark trap. The removal of methanol drives the equilibrium towards the formation of the product.

-

Monitor the reaction progress by analyzing the product content. The reaction is considered complete when the product content reaches ≥95%.

-

Upon completion, cool the reaction mixture.

-

The crude product can be purified by washing with an alkaline solution to remove the catalyst and unreacted acids, followed by distillation to remove excess methyl methacrylate.

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methacrylates are known skin sensitizers; avoid direct contact.

Research Applications in Drug Delivery

The ability of TMPTMA to form crosslinked hydrogels makes it a valuable component in the design of controlled drug delivery systems.[7][8] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner.

Hydrogel-Based Controlled Release

TMPTMA can be copolymerized with hydrophilic monomers to create hydrogels with tunable swelling properties and drug release kinetics. The crosslinking density, controlled by the concentration of TMPTMA, is a key parameter in modulating the release rate of encapsulated drugs.

Experimental Protocol: Preparation of a TMPTMA-Containing Hydrogel for Controlled Drug Release

This protocol details the fabrication of a hydrogel composed of 2-hydroxyethyl methacrylate (HEMA) and TMPTMA for the controlled release of a model antimicrobial agent, cetylpyridinium (B1207926) chloride (CPC).

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

This compound (TMPTMA)

-

Cetylpyridinium chloride (CPC)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

Glass molds

-

UV light source (365 nm)

Procedure:

-

Monomer Mixture Preparation: Prepare monomer mixtures with varying ratios of HEMA and TMPTMA (e.g., 90:10, 70:30, 50:50 by weight).

-

Photoinitiator Addition: Add the photoinitiator to the monomer mixture at a concentration of 0.5 wt%.

-

Drug Loading (In-situ): For in-situ loading, dissolve CPC in the monomer mixture to the desired concentration.

-

Polymerization: Pour the monomer-drug mixture into glass molds of the desired shape and dimensions. Expose the molds to UV light for a specified time (e.g., 10 minutes) to induce photopolymerization and form the hydrogel.

-

Drug Loading (Post-loading): For post-loading, immerse the pre-formed hydrogels in a CPC solution of a known concentration for a specific duration to allow for drug absorption.

-

Drug Release Study:

-

Place the drug-loaded hydrogels in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at 37°C.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Analyze the concentration of CPC in the withdrawn aliquots using a suitable analytical method, such as UV-Vis spectrophotometry.

-

Calculate the cumulative drug release as a function of time.

-

Experimental Workflow for Drug Delivery System Development

The development of a polymer-based drug delivery system is a multi-step process that involves formulation, characterization, and in vitro/in vivo evaluation.

Figure 1: General experimental workflow for developing a polymer-based drug delivery system.

Research Applications in Tissue Engineering

TMPTMA is also a valuable crosslinker for the fabrication of scaffolds in tissue engineering.[9][10][11] These scaffolds provide a three-dimensional support for cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue.

Scaffolds for Osteogenic Differentiation

The mechanical properties of a scaffold play a crucial role in directing the differentiation of stem cells. By tuning the concentration of TMPTMA, the stiffness of a scaffold can be modulated to promote the osteogenic differentiation of mesenchymal stem cells (MSCs).

Experimental Protocol: Fabrication of a TMPTMA-Containing Scaffold and In Vitro Osteogenic Differentiation of MSCs

This protocol describes the fabrication of a poly(lactic-co-glycolic acid) (PLGA) scaffold and the subsequent culture of human mesenchymal stem cells (hMSCs) to assess osteogenic differentiation. While this specific protocol does not include TMPTMA, it provides a relevant framework for evaluating the osteogenic potential of TMPTMA-containing scaffolds. The TMPTMA would be incorporated during the polymer synthesis or scaffold fabrication step to modulate mechanical properties.

Materials:

-

Poly(L-lactide-co-glycolide) (PLGA)

-

Dichloromethane (DCM)

-

Porogen (e.g., sieved sodium chloride particles)

-

Human mesenchymal stem cells (hMSCs)

-

Basal culture medium (e.g., DMEM with 10% FBS)

-

Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

-

Alkaline phosphatase (ALP) activity assay kit

-

Live/Dead viability/cytotoxicity kit

Procedure:

-

Scaffold Fabrication (Solvent Casting and Particulate Leaching):

-

Dissolve PLGA in DCM to form a polymer solution.

-

Add the porogen to the polymer solution and mix thoroughly.

-

Cast the mixture into a mold and allow the solvent to evaporate completely.

-

Immerse the scaffold in water to leach out the porogen, creating a porous structure.

-

Dry the porous scaffold under vacuum.

-

-

Cell Seeding:

-

Sterilize the scaffolds (e.g., with ethanol (B145695) and UV irradiation).

-

Seed hMSCs onto the scaffolds at a defined density.

-

Allow the cells to attach for a few hours before adding culture medium.

-

-

Cell Culture:

-

Culture the cell-seeded scaffolds in either basal medium or osteogenic differentiation medium for up to 21 days.

-

-

Analysis of Osteogenic Differentiation:

-

Cell Viability: At various time points, assess cell viability using a Live/Dead assay.

-

Alkaline Phosphatase (ALP) Activity: At different time points, lyse the cells on the scaffolds and measure ALP activity using a colorimetric assay. Normalize the ALP activity to the total protein content.

-

Mineralization: At later time points (e.g., day 21), stain the scaffolds with Alizarin Red S to visualize calcium deposition, a marker of late-stage osteogenesis.

-

Signaling Pathway in Osteogenesis

The differentiation of MSCs into osteoblasts is regulated by a complex network of signaling pathways. The Bone Morphogenetic Protein (BMP) signaling pathway is a key regulator of this process.[12][13][14] The interaction of MSCs with a scaffold can influence this pathway. For instance, a scaffold that promotes cell adhesion and clustering can enhance BMP signaling.

Figure 2: Simplified BMP/Smad signaling pathway in osteogenic differentiation of MSCs.

Biocompatibility and Safety Considerations

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is essential. In vitro cytotoxicity tests are often the first step in this assessment.

In Vitro Cytotoxicity Testing

The ISO 10993-5 standard provides guidelines for the in vitro cytotoxicity testing of medical devices and materials.[15][16] These tests assess the potential of a material to cause cell death or inhibit cell growth.

Experimental Protocol: In Vitro Cytotoxicity Assessment (Elution Test)

This protocol is based on the ISO 10993-5 standard for evaluating the cytotoxicity of a TMPTMA-based polymer using an elution method.

Materials:

-

Test polymer samples (TMPTMA-based)

-

Positive control (e.g., phenol (B47542) solution)

-

Negative control (e.g., high-density polyethylene)

-

L929 mouse fibroblast cell line

-

Cell culture medium (e.g., MEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., isopropanol (B130326) with HCl)

Procedure:

-

Extract Preparation:

-

Incubate the test polymer, positive control, and negative control in cell culture medium at 37°C for 24 hours to create extracts.

-

-

Cell Seeding:

-

Seed L929 cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.

-

-

Cell Exposure:

-

After 24 hours, remove the culture medium from the cells and replace it with the prepared extracts (undiluted and serial dilutions).

-

-

Incubation:

-

Incubate the cells with the extracts for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, remove the extracts and add MTT solution to each well.

-

Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

-

Conclusion

This compound is a highly versatile crosslinking agent with significant potential in biomedical research, particularly in the fields of drug delivery and tissue engineering. Its ability to form robust, crosslinked networks allows for the fabrication of materials with tunable mechanical properties and controlled release characteristics. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to explore the diverse applications of TMPTMA in developing innovative solutions for drug delivery and regenerative medicine. As with any biomaterial, a thorough evaluation of biocompatibility is paramount to ensure the safety and efficacy of TMPTMA-based devices. Further research into the specific interactions between TMPTMA-containing materials and biological systems will continue to expand its utility in the biomedical field.

References

- 1. A method for synthesizing this compound and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 2. guidechem.com [guidechem.com]

- 3. TRIMETHYLOLPROPANE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]

- 4. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 5. Trimethylolpropane triacrylate CAS#: 15625-89-5 [m.chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biomaterial-Based Additive Manufactured Composite/Scaffolds for Tissue Engineering and Regenerative Medicine: A Comprehensive Review [mdpi.com]

- 12. Ester coupling of ibuprofen in hydrogel matrix: A facile one-step strategy for controlled anti-inflammatory drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formulation Development and Evaluation of Drug Release Kinetics from Colon-Targeted Ibuprofen Tablets Based on Eudragit RL 100-Chitosan Interpolyelectrolyte Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101003482A - Method for preparing trimethylolpropane trimethyl acrylic ester - Google Patents [patents.google.com]

- 15. nhiso.com [nhiso.com]

- 16. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of Trimethylolpropane Trimethacrylate (TMPTMA) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of trimethylolpropane (B17298) trimethacrylate (TMPTMA) in a range of common organic solvents. Understanding the solubility characteristics of this trifunctional monomer is critical for its effective use in various applications, including the formulation of polymers, coatings, adhesives, and in drug delivery systems. This document compiles available solubility data, details experimental protocols for determining solubility, and presents visual workflows to guide laboratory practices.

Core Principles of TMPTMA Solubility

Trimethylolpropane trimethacrylate (C₁₈H₂₆O₆) is a viscous, colorless to yellowish liquid. Its molecular structure, characterized by a central trimethylolpropane core and three methacrylate (B99206) ester groups, dictates its solubility behavior. The ester groups provide some polarity, while the overall large hydrocarbon structure contributes to its nonpolar character. This amphiphilic nature allows for miscibility with a variety of organic solvents. The general principle of "like dissolves like" is the primary determinant of TMPTMA's solubility.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Solubility/Miscibility |

| Water | Water | 20.1 mg/L at 20°C[1] (Insoluble) |

| Alcohols | Ethanol | Soluble / Miscible[2][3] |

| Methanol | Expected to be soluble/miscible | |

| Ketones | Acetone | Soluble / Miscible[2][3][4] |

| Aromatic Hydrocarbons | Toluene | Soluble / Miscible[2] |

| Esters | Ethyl Acetate | Expected to be soluble/miscible |

| Chlorinated Solvents | Dichloromethane | Expected to be soluble/miscible |

| Ethers | Tetrahydrofuran (THF) | Expected to be soluble/miscible |

Note: "Expected to be soluble/miscible" is based on the chemical principle of "like dissolves like" and the known solubility of TMPTMA in solvents with similar polarity.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data or wishing to test solubility in novel solvent systems, the following experimental protocols are provided.

Visual Miscibility Determination

This method is a rapid qualitative assessment of whether TMPTMA is miscible with a given solvent.

Materials:

-

This compound (TMPTMA)

-

Solvent of interest

-

Glass vials or test tubes with caps

-

Pipettes or graduated cylinders

Procedure:

-

To a clean, dry glass vial, add a known volume of the solvent (e.g., 5 mL).

-

Incrementally add known volumes of TMPTMA to the solvent (e.g., in 0.5 mL increments).

-

After each addition, cap the vial and shake vigorously for 30-60 seconds.

-

Visually inspect the mixture against a light source.

-

Observation:

-

Miscible: The mixture remains a single, clear, and homogeneous phase at all proportions.

-

Immiscible: The mixture forms two distinct layers, or becomes cloudy/turbid, indicating phase separation.

-

Quantitative Gravimetric Method for Solubility Determination

This method determines the saturation solubility of TMPTMA in a solvent at a specific temperature.

Materials:

-

This compound (TMPTMA)

-

Solvent of interest

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Evaporating dish

-

Drying oven

Procedure:

-

Add an excess amount of TMPTMA to a known volume of the solvent in a sealed container (e.g., 10 mL of TMPTMA to 20 mL of solvent).

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Ensure excess TMPTMA remains undissolved.

-

After the equilibration period, allow the mixture to settle.

-

Carefully transfer a known volume of the supernatant (the clear, saturated solution) to a pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but not degrade the TMPTMA (e.g., 60-80°C, depending on the solvent's boiling point).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation:

-

Weight of dissolved TMPTMA = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility ( g/100 mL) = (Weight of dissolved TMPTMA / Volume of supernatant taken) x 100

-

Visual Workflows and Signaling Pathways

To further aid in the understanding of solubility determination and the application of TMPTMA, the following diagrams are provided.

Caption: Workflow for Determining TMPTMA Solubility.

Caption: TMPTMA in Free-Radical Polymerization.

References

A Comprehensive Technical Guide to the Safe Handling of Trimethylolpropane Triacrylate (TMPTA) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations necessary for the proper handling of Trimethylolpropane (B17298) Triacrylate (TMPTA) in a laboratory environment. Adherence to these guidelines is critical to minimize risks and ensure a safe operational workspace.

Introduction to TMPTA

Trimethylolpropane Triacrylate (TMPTA) is a trifunctional monomer widely utilized in industrial applications for its ability to form cross-linked polymers upon exposure to free radicals.[1] It is a key component in ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives.[2] In a laboratory setting, particularly in materials science and drug development, TMPTA may be used in the formulation of novel polymers and materials. While versatile, TMPTA presents several health hazards that necessitate strict safety protocols.

Hazard Identification and Health Effects

TMPTA is classified as a hazardous substance with the potential to cause significant health effects upon exposure. The primary routes of occupational exposure are dermal contact, inhalation of aerosols or vapors, and eye contact.[3]

-

Skin Irritation and Sensitization : TMPTA is a known skin irritant and a potent skin sensitizer (B1316253).[2][3] Initial contact can cause redness, itching, and dermatitis.[3] More significantly, repeated or prolonged exposure can lead to allergic contact dermatitis (ACD), a Type IV hypersensitivity reaction.[2][4] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe skin reaction.

-

Eye Irritation : Direct contact with the eyes can cause serious irritation.[2][3]

-

Respiratory Irritation : Inhalation of TMPTA vapors or mists may cause irritation to the respiratory tract.[2]

-

Carcinogenicity : The European Chemicals Agency (ECHA) notes that TMPTA is suspected of causing cancer (H351).[4] Long-term dermal studies in rodents have shown some evidence of carcinogenic activity.[5]

Toxicological Data

Quantitative toxicological data is essential for a comprehensive risk assessment. The following tables summarize the available data for TMPTA.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 5190 mg/kg | [6] |

| LD50 | Rabbit | Dermal | 5000 mg/kg | [6] |

| LC50 | Fish | - | 1.47 mg/L (95 hr) | [3] |

| LC50 | Daphnia magna | - | 19.9 mg/L (48 hr) | [3] |

| EC50 | Algae | - | 4.86 mg/L (96 hr) | [3] |

Table 2: Skin Sensitization Data

| Assay | Result | Details | Reference |

| Human Data | Sensitizer | Numerous case reports of allergic contact dermatitis in occupational settings. | [3] |

| Guinea Pig Maximization Test | Strong Allergen | Demonstrated to be a strong sensitizer in guinea pigs. | [7] |

| Murine Local Lymph Node Assay (LLNA) | Inconclusive | One NTP study reported that the response did not reach the threshold for a positive result. However, the weight of other evidence confirms its sensitizing potential. A definitive EC3 value is not consistently reported. | [1] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Value | Reference |

| AIHA (WEEL) | 8-hour TWA | 1 mg/m³ | [8] |

| OSHA (PEL) | Not Established | - | [8] |

| NIOSH (REL) | Not Established | - | [8] |

Risk Management and Control Measures

A multi-tiered approach is required to control the risks associated with handling TMPTA.

Engineering Controls

-

Ventilation : Always handle TMPTA in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

| Protection Type | Required PPE | Specifications and Use Cases |

| Eye/Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Hand Protection | Chemical-Resistant Gloves | Use gloves made of nitrile, neoprene, or PVC.[3] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |

| Skin/Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. |

| Respiratory Protection | Respirator (if needed) | If engineering controls cannot maintain exposure below the occupational exposure limit, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Administrative Controls

-

Training : All personnel handling TMPTA must receive documented training on its hazards, safe handling procedures, and emergency response.

-

Work Practices : Minimize the quantities of TMPTA used and stored in the lab. Wash hands thoroughly after handling, even if gloves were worn. Prohibit eating, drinking, and smoking in areas where TMPTA is handled.[3]

Safe Handling and Storage

-

Storage : Store TMPTA in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat, as elevated temperatures can cause hazardous polymerization.[1] Containers should be tightly sealed and clearly labeled.

-

Handling : Avoid direct contact with skin, eyes, and clothing. Prevent the generation of mists or aerosols. Use dispensing techniques that minimize splashing.

-

Disposal : Dispose of TMPTA waste and contaminated materials in accordance with all local, state, and federal regulations. Do not pour down the drain.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

-

Eye Contact : Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open.[3] Seek immediate medical attention.

-

Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 5 minutes.[3] If skin irritation or a rash develops, seek medical attention.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

-

Spill Cleanup : Evacuate all non-essential personnel from the spill area. Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[3] Collect the absorbed material into a sealed container for proper disposal. Ventilate the area thoroughly.

Experimental Protocols and Visualizations

Key Experimental Methodologies

The following are summaries of standard OECD guidelines used to assess the hazards of chemicals like TMPTA.

-

OECD 404: Acute Dermal Irritation/Corrosion : This test involves applying a single dose of the test substance to a small area of a rabbit's skin for four hours.[1] The skin is then observed for up to 14 days for signs of erythema (redness) and edema (swelling), which are scored to determine the irritation potential.[1]

-

OECD 405: Acute Eye Irritation/Corrosion : A single dose of the substance is applied to one eye of a rabbit, with the other eye serving as a control.[9] The eye is examined at set intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[9] The severity and reversibility of any lesions are recorded to classify the substance's eye irritation potential.

-

OECD 429: Skin Sensitization (Local Lymph Node Assay - LLNA) : This assay is the preferred in vivo method for identifying skin sensitizers. It involves applying the test substance to the ears of mice for three consecutive days. The principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site. This proliferation is measured (typically by the incorporation of a radiolabel) and compared to control animals. A Stimulation Index (SI) of three or greater indicates that the substance is a potential sensitizer.[8]

Visualized Workflows and Pathways

The following diagrams illustrate key logical processes for handling TMPTA and the biological pathway of its primary toxicological effect.

Caption: Logical workflow for the safe handling of TMPTA in a laboratory setting.

Caption: Signaling pathway for TMPTA-induced allergic contact dermatitis (ACD).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. arkema.com [arkema.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]

- 7. Local lymph node assay (LLNA): comparison of different protocols by testing skin-sensitizing epoxy resin system components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecetoc.org [ecetoc.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Genotoxicity and Biocompatibility of Trimethylolpropane Triacrylate for Medical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) triacrylate (TMPTA) is a trifunctional monomer widely utilized in the production of polymers for medical and dental applications due to its rapid curing properties and the resulting polymer's desirable mechanical strength and stability.[1][2][3] Its use in medical devices, such as dental composites and bone cements, necessitates a thorough understanding of its potential genotoxicity and biocompatibility to ensure patient safety.[4][5][6] This technical guide provides a comprehensive overview of the current scientific data on the genotoxicity and biocompatibility of TMPTA, with a focus on its implications for medical applications. We will delve into quantitative data from various studies, detailed experimental protocols, and the cellular signaling pathways affected by TMPTA exposure.

Genotoxicity Profile of Trimethylolpropane Triacrylate

The genotoxicity of TMPTA presents a complex picture, with conflicting results between in vitro and in vivo studies. This discrepancy is a critical consideration for the risk assessment of medical devices containing this monomer.

In Vitro Genotoxicity

A substantial body of evidence indicates that TMPTA is genotoxic in various in vitro test systems. Studies have consistently shown that TMPTA can induce chromosomal aberrations and micronuclei in mammalian cells, including human peripheral lymphocytes.[7][8] Furthermore, it has been found to cause clastogenicity, as evidenced by the induction of small colony mutants in the mouse lymphoma assay.[8] The genotoxic effects observed in vitro are thought to be related to its reactive acrylate (B77674) groups, which can interact with cellular macromolecules, including DNA.

In Vivo Genotoxicity

In contrast to the in vitro findings, in vivo studies have generally concluded that TMPTA is not genotoxic.[7][8] Multiple studies using bone marrow or blood micronucleus tests in mice following oral or repeated dermal application have yielded negative results.[7] Additionally, comet assays on bone marrow and liver cells of mice after intravenous administration did not show any induction of DNA damage.[7] The prevailing hypothesis for this discrepancy is that in a living organism, TMPTA is rapidly metabolized and detoxified before it can reach the genetic material of target cells in sufficient concentrations to cause damage.

Table 1: Summary of Quantitative Genotoxicity Data for Trimethylolpropane Triacrylate (TMPTA)

| Assay Type | Cell/Organism | Concentration/Dose | Result | Reference(s) |

| In Vitro Studies | ||||

| Chromosomal Aberration Assay | Human Peripheral Lymphocytes | Not specified | Positive | [7] |

| Mouse Lymphoma Assay (tk mutants) | L5178Y mouse lymphoma cells | Not specified | Positive | [8] |

| Micronucleus Test | L5178Y mouse lymphoma cells | Not specified | Positive | [9] |

| Comet Assay | Drosophila melanogaster hemocytes | 0.5, 1, 2.5, and 5 mM | Mutagenic | [7] |

| In Vivo Studies | ||||

| Bone Marrow Micronucleus Test | Mouse | Oral or repeated dermal application | Negative | [7][8] |

| Blood Micronucleus Test | Mouse | Oral or repeated dermal application | Negative | [7] |

| Comet Assay | Mouse bone marrow and liver | Intravenous administration | Negative | [7] |

| Dermal Carcinogenicity | F344/N rats and B6C3F1/N mice | 0.3, 1.0, or 3.0 mg/kg (dermal) for 2 years | No tumors at the site of application | [10] |

Biocompatibility Assessment for Medical Applications

The biocompatibility of medical devices is a critical factor for their safe and effective use. For devices containing TMPTA, the primary concerns are related to cytotoxicity from leached monomers, as well as skin irritation and sensitization. The International Organization for Standardization (ISO) 10993 series of standards provides a framework for the biological evaluation of medical devices.[1]

Cytotoxicity

Unreacted TMPTA monomer that may leach from a polymerized medical device is a primary source of cytotoxicity.[5] In vitro studies on TMPTA-based polymers have shown that the initial cytotoxicity of the material decreases over time as the amount of leached monomer reduces.[6] Direct cytotoxicity data for pure TMPTA on relevant human cell lines is crucial for a complete risk assessment. One study on human fibroblasts showed a reduction in cell viability of 45.87% to 61.13% when exposed to denture adhesives containing various acrylates, highlighting the potential for cytotoxicity.[11]

Table 2: Summary of Quantitative Cytotoxicity Data for Acrylate-Based Materials

| Cell Type | Material | Exposure Time | Key Finding | Reference(s) |

| Normal Human Epidermal Keratinocytes (NHEK) | Tripropylene (B76144) glycol diacrylate (TPGDA) | 2-24 hours | ID50 ≈ 0.1 µmol/cm² | [12] |

| Normal Human Dermal Fibroblasts (NHDF) | Tripropylene glycol diacrylate (TPGDA) | 2-24 hours | ~100x more cytotoxic than ethyl acrylate | [12] |

| Normal Human Bronchial Epithelium (NHBE) | Tripropylene glycol diacrylate (TPGDA) | 2-24 hours | ~100x more cytotoxic than ethyl acrylate | [12] |

| Human Fibroblasts | Denture Adhesives | Not specified | 45.87–61.13% reduction in cell viability | [11] |

Skin Irritation and Sensitization

TMPTA is a known skin irritant.[13] Dermal exposure in animal studies has been shown to cause epidermal hyperplasia and hyperkeratosis.[10] The potential for skin sensitization is also a concern. While some guinea pig studies have shown TMPTA to be a sensitizer, the mouse local lymph node assay (LLNA) has produced conflicting results, suggesting it may not be a strong sensitizer.[13]

Leaching of TMPTA from Medical Devices

The amount of unreacted TMPTA monomer that can leach from a polymerized medical device is a critical determinant of its biocompatibility. Leaching is influenced by factors such as the degree of polymerization, the surface area of the device, the surrounding medium, and time. Studies on dental composites have shown that various components, including monomers, can leach into the oral environment.[14][15][16][17] Quantitative analysis of leached TMPTA is essential for a comprehensive risk assessment.

Signaling Pathways Involved in TMPTA-Induced Cellular Responses

Exposure to genotoxic agents like TMPTA can trigger complex cellular signaling pathways aimed at mitigating DNA damage. If the damage is too severe to be repaired, these pathways can lead to programmed cell death, or apoptosis.

DNA Damage Response and Apoptosis

Studies suggest that the genotoxicity of TMPTA can activate the DNA damage response (DDR) pathway. A key protein in this pathway is Ataxia Telangiectasia Mutated (ATM) kinase, which is activated by DNA double-strand breaks.[18][19][20] Activated ATM can then phosphorylate a number of downstream targets, including the tumor suppressor protein p53.[19][20][21] Phosphorylation of p53 stabilizes the protein and allows it to act as a transcription factor, upregulating genes involved in cell cycle arrest, DNA repair, and apoptosis.[18] The induction of γH2AX and Caspase-3 in cells exposed to TMPTA provides evidence for the activation of the DNA damage response and the initiation of apoptosis.[7]

Experimental Protocols

In Vitro Micronucleus Assay (Based on OECD Guideline 487)

The in vitro micronucleus assay is a widely used method to assess the potential of a chemical to induce chromosomal damage.

1. Cell Culture and Treatment:

-

Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., L5178Y, CHO, V79, TK6) are cultured under standard conditions.

-

Cells are exposed to at least three concentrations of the test substance (TMPTA), along with negative (vehicle) and positive controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.

2. Harvest and Staining:

-

After the treatment period, cells are harvested. For cytokinesis-blocked micronucleus assay, cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Cells are then harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides.

-

The slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

3. Scoring and Analysis:

-

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

-

The frequency of micronucleated cells is calculated and statistically compared to the negative control. A dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

In Vitro Cytotoxicity Testing: Extract Method (Based on ISO 10993-5)

This test evaluates the cytotoxic potential of leachable substances from a medical device.

1. Preparation of Device Extract:

-

The test material (e.g., a TMPTA-based polymer) is incubated in a cell culture medium at 37°C for a defined period (e.g., 24-72 hours) to create an extract. The ratio of the material's surface area to the volume of the medium is standardized.

2. Cell Culture and Exposure:

-

A suitable cell line, such as L929 mouse fibroblasts or human primary cells, is seeded in microplates and cultured to a near-confluent monolayer.

-

The culture medium is then replaced with the prepared device extract (at various dilutions) and control media (negative and positive controls).

3. Assessment of Cytotoxicity:

-

After a 24-hour incubation period, cell viability is assessed using a quantitative method, such as the MTT or XTT assay. These assays measure the metabolic activity of the cells, which correlates with cell viability.

-

A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Conclusion

The genotoxicity and biocompatibility of Trimethylolpropane triacrylate are complex and multifaceted. While in vitro studies consistently demonstrate a genotoxic potential, this is not observed in in vivo systems, suggesting a low risk of systemic genotoxicity in a clinical setting. However, the potential for local toxicity, including cytotoxicity from leached monomer and skin irritation, remains a significant consideration for medical devices containing TMPTA.

For researchers, scientists, and drug development professionals, a thorough risk assessment is paramount. This should include a comprehensive evaluation of the final, sterilized medical device, with a focus on quantifying the leaching of TMPTA and other potential extractables. Adherence to the ISO 10993 standards and the use of detailed, validated experimental protocols are essential for ensuring the safety and efficacy of medical devices utilizing TMPTA-based polymers. Further research into long-term biocompatibility and the development of materials with reduced monomer leaching will continue to be critical areas of investigation.

References

- 1. patientguard.com [patientguard.com]

- 2. Densely crosslinked polymer networks of poly(ethylene glycol) in trimethylolpropane triacrylate for cell-adhesion-resistant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polymethyl Methacrylate-Based Bone Cements Containing Carbon Nanotubes and Graphene Oxide: An Overview of Physical, Mechanical, and Biological Properties [mdpi.com]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A review of the genotoxicity of trimethylolpropane triacrylate (TMPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of the genotoxicity of nine acrylate/methacrylate compounds in L5178Y mouse lymphoma cells. | Semantic Scholar [semanticscholar.org]

- 9. Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DISCUSSION AND CONCLUSIONS - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Leaching and mechanical properties characterization of dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced phosphorylation of p53 by ATM in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Requirement of ATM for Rapid p53 Phosphorylation at Ser46 without Ser/Thr-Gln Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Skin Irritation for Medical Device Extracts | Mattek - Part of Sartorius [mattek.com]

Navigating the Technical Landscape of TMPTA: A Guide for Researchers

An In-depth Technical Guide on Trimethylolpropane (B17298) Triacrylate (TMPTA) for Researchers, Scientists, and Drug Development Professionals

Trimethylolpropane triacrylate (TMPTA) is a trifunctional monomer widely utilized in various industrial applications, from UV-curable inks and coatings to adhesives and plastics.[1] Its utility stems from its low volatility, rapid cure response, and the desirable properties it imparts to end products, including weather, chemical, and water resistance, along with good abrasion resistance.[1] For researchers and professionals in drug development, understanding the technical specifications, quality control methodologies, and potential biological interactions of TMPTA is crucial, especially when considering its use in biocompatible materials or medical device coatings.[2]

Commercial Availability

A diverse range of chemical suppliers offer technical grade TMPTA, ensuring a stable supply for research and development activities. Notable suppliers include major chemical manufacturers and distributors who can provide TMPTA in various quantities to suit laboratory-scale experiments or larger production needs.

Key Commercial Suppliers:

-

Silver Fern Chemical[3]

-

Wego Chemical Group[4]

-

Covalent Chemical[5]

-

Anhui Royal Chemical Co., Ltd.[6]

-

Multichem[2]

-

Nanjing Lepuz Chemical Co., Ltd.

-

Beijing Eastern Acrylic Chemical Technology[10]

-

Arkema[11]

-

Osaka Organic Chemical Industry Ltd.[11]

-

Ataman Kimya[4]

-

BASF[12]

-

Allnex[12]

-

Jiangsu Litian Technology[12]

-

Guang Dong Huiquan Lianjun[12]

-

Hubei Norna Technology[12]

-

Double Bond Chemical Ind[12]

-

Jiangsu Kailin Ruiyang Chemical[12]

-

Eternal Chemical[12]

-

Changzhou Tronly New Electronic Materials[12]

Technical Grade Specifications

The quality and purity of TMPTA can vary between suppliers and batches. Therefore, a thorough understanding of its technical specifications is paramount for ensuring reproducibility in experimental work. The following table summarizes the typical technical specifications for TMPTA.

| Parameter | Specification |

| Appearance | Clear, colorless to light yellow liquid[6][13] |

| Purity (by GC) | ≥ 98% (Typical); ≥ 99.9% (Premium Grade)[6] |

| Color (APHA) | ≤ 35 - 40[6] |

| Acid Value (mg KOH/g) | ≤ 0.3 - 1.0[6] |

| Water Content (%) | ≤ 0.2%[6] |

| Viscosity (at 25°C) | 70 - 120 mPa·s (cps)[6] |

| Density (at 25°C) | 1.1 g/mL |

| Refractive Index (n20/D) | ~1.474 |

| Inhibitor | Monomethyl ether hydroquinone (B1673460) (MEHQ) is commonly added[7][8] |

Experimental Protocols for Quality Assessment

Accurate and consistent characterization of TMPTA is essential. Below are detailed methodologies for key quality control experiments.

Purity Determination by Gas Chromatography (GC)

This method is used to determine the percentage purity of TMPTA and to identify and quantify any impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.[7]

-

Column: A capillary column, such as one with a non-polar stationary phase (e.g., MDN-5), is suitable for separating TMPTA from its related impurities.[14]

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Injector and Detector Temperatures: Set to ensure complete vaporization of the sample without degradation. Typical temperatures are in the range of 250-300°C.

-

Oven Temperature Program: A temperature ramp is employed to ensure good separation of components. An initial temperature of around 100°C can be held for a few minutes, followed by a ramp up to 280-300°C at a rate of 10-20°C/minute.

-

Sample Preparation: A dilute solution of the TMPTA sample is prepared in a suitable solvent, such as acetone (B3395972) or methanol.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Data Analysis: The area of each peak in the chromatogram is integrated. The purity of TMPTA is calculated as the percentage of the area of the main TMPTA peak relative to the total area of all peaks.[7]

Color Determination (APHA/Platinum-Cobalt (B8599474) Scale)

The APHA color scale is a visual or instrumental method for assessing the yellowness of clear liquids.[3][5]

Methodology (Visual):

-

Standard: ASTM D1209 outlines the standard test method.[2]

-

Apparatus: Matched 100-mL Nessler tubes.

-

Procedure: a. Fill one Nessler tube to the 100-mL mark with the TMPTA sample. b. Fill a second Nessler tube with a platinum-cobalt standard solution that most closely matches the color of the sample. c. Compare the colors by looking vertically down through the tubes against a white background. d. The APHA color is the number of the matching standard.

Acid Value Determination

The acid value represents the amount of free acid present in the sample, typically expressed in mg of potassium hydroxide (B78521) (KOH) per gram of sample.[15]

Methodology:

-

Reagents:

-

Titrant: Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol (B145695).[15]

-

Solvent: A mixture of toluene (B28343) and ethanol (e.g., 2:1 v/v), neutralized to a phenolphthalein (B1677637) endpoint.

-

Indicator: Phenolphthalein solution.

-

-

Procedure: a. Accurately weigh a known amount of the TMPTA sample into a flask. b. Dissolve the sample in the neutralized solvent mixture. c. Add a few drops of phenolphthalein indicator. d. Titrate the solution with the standardized KOH solution until a faint pink color persists for at least 30 seconds. e. Perform a blank titration using only the solvent mixture.

-

Calculation: The acid value is calculated using the volumes of titrant used for the sample and the blank, the molarity of the KOH solution, and the weight of the sample.

Water Content by Karl Fischer Titration

This method is a highly accurate technique for determining the water content in a sample.[16]

Methodology:

-

Instrumentation: An automatic Karl Fischer titrator (volumetric or coulometric).[13]

-

Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).

-